molecular formula C8H3BrN2S B13365009 5-Bromobenzo[d]thiazole-4-carbonitrile

5-Bromobenzo[d]thiazole-4-carbonitrile

Cat. No.: B13365009
M. Wt: 239.09 g/mol
InChI Key: FAUKSJVQXUSQOD-UHFFFAOYSA-N
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Description

5-Bromobenzo[d]thiazole-4-carbonitrile is a multifunctional heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its structure incorporates two key features: a bromine atom and a carbonitrile group on a benzothiazole core, which serve as versatile handles for further synthetic elaboration. The bromine substituent is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse carbon-based fragments . Concurrently, the electron-withdrawing carbonitrile group can influence the electronic properties of the ring system and can be chemically transformed into other functional groups, such as amines or carboxylic acid derivatives, or serve as a coordinating moiety . Benzothiazole and related isothiazole derivatives are recognized as privileged structures in drug discovery, with numerous applications as pharmaceuticals and agrochemicals . As such, this compound is a valuable precursor for constructing compound libraries aimed at screening for new biological activities. Its potential research applications include serving as a key intermediate in the synthesis of potential kinase inhibitors, antimicrobial agents, or fluorescent probes. Researchers can leverage this compound to explore structure-activity relationships by systematically modifying its core structure. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3BrN2S

Molecular Weight

239.09 g/mol

IUPAC Name

5-bromo-1,3-benzothiazole-4-carbonitrile

InChI

InChI=1S/C8H3BrN2S/c9-6-1-2-7-8(5(6)3-10)11-4-12-7/h1-2,4H

InChI Key

FAUKSJVQXUSQOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1SC=N2)C#N)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Bromobenzo D Thiazole 4 Carbonitrile

De Novo Synthetic Routes to the Benzothiazole (B30560) Core

The formation of the benzothiazole ring system is a cornerstone of many synthetic approaches to this class of compounds. These methods typically involve the cyclization of a substituted aniline (B41778) derivative containing a sulfur-based functional group.

Cyclization Reactions for Benzothiazole Ring Formation

Another powerful approach is the intramolecular cyclization of thioanilides. This method, often referred to as the Jacobsen cyclization, involves the oxidative cyclization of a thioanilide to form the benzothiazole ring. nih.gov This strategy offers a high degree of control over the substitution pattern of the final product, provided the appropriately substituted thioanilide precursor can be synthesized.

A plausible de novo route to 5-Bromobenzo[d]thiazole-4-carbonitrile could commence with 2-amino-4-bromobenzonitrile, a commercially available starting material. nih.govjk-sci.comglpbio.comscbt.combldpharm.com Conversion of this precursor to the corresponding 2-amino-4-bromo-6-thiocyanatobenzonitrile or a related sulfur-containing intermediate would set the stage for an intramolecular cyclization to furnish the desired benzothiazole core. The Herz reaction, which involves the treatment of an aniline with sulfur monochloride, is a classical method for synthesizing 2-aminothiophenols and could be a potential pathway to an intermediate suitable for cyclization.

Introduction of Substituents via Directed Functionalization

An alternative to de novo synthesis is the functionalization of a pre-formed benzothiazole ring system. This approach relies on the ability to control the regioselectivity of electrophilic and nucleophilic substitution reactions.

Regioselective Bromination Approaches

The introduction of a bromine atom at the 5-position of a benzo[d]thiazole-4-carbonitrile (B13007187) framework via electrophilic aromatic substitution presents a significant regiochemical challenge. The directing effects of both the fused thiazole (B1198619) ring and the electron-withdrawing nitrile group at the 4-position must be considered. Generally, electrophilic substitution on the benzothiazole ring is influenced by the electron-donating nature of the sulfur and nitrogen atoms, which tend to direct incoming electrophiles to the benzene (B151609) portion of the molecule. However, the precise outcome for a 4-carbonitrile substituted system is not well-documented. Direct bromination of thiazolo[5,4-d]thiazole (B1587360) has been shown to yield mono- and dihalogenated products, indicating that direct halogenation of such heterocyclic systems is feasible. researchgate.netudayton.edu

Strategies for Carbonitrile Group Incorporation

The introduction of the carbonitrile group at the 4-position can be achieved through several methods. One of the most common is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a cyanide salt, typically copper(I) cyanide. mdpi.comorganic-chemistry.org This would necessitate the synthesis of 5-bromo-4-aminobenzo[d]thiazole as a precursor.

Alternatively, a direct cyanation of a 4-halobenzothiazole derivative can be performed. For instance, the cyanation of 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.comnih.govnih.govthiadiazole) with copper(I) cyanide in DMF has been reported to yield the corresponding 4-carbonitrile derivative. mdpi.com This suggests that a similar transformation on a 5-bromo-4-halobenzothiazole could be a viable route. The use of potassium thiocyanate (B1210189) as a cyanide source in oxidative cyanation reactions has also been demonstrated. organic-chemistry.orgnih.govorganic-chemistry.orgbohrium.com

Cross-Coupling Reactions for Advanced Derivatization

Once this compound is synthesized, the bromine atom at the 5-position serves as a versatile handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse library of derivatives.

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The choice of reaction depends on the desired coupling partner and the available organometallic reagent.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl bromide. A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper salts.

Below is a table summarizing these key palladium-catalyzed carbon-carbon bond-forming reactions applicable to this compound.

Reaction NameOrganometallic ReagentCatalyst SystemKey Features
Suzuki Coupling Boronic acid or ester (R-B(OR)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄)Mild conditions, high functional group tolerance.
Stille Coupling Organostannane (R-SnR'₃)Pd catalyst (e.g., Pd(PPh₃)₄)Stable organometallic reagents.
Sonogashira Coupling Terminal alkyne (R-C≡CH)Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)Forms C(sp²)-C(sp) bonds.

Transition Metal-Catalyzed Carbon-Heteroatom Bond Formations

A prominent strategy for the synthesis of substituted benzothiazoles involves the palladium-catalyzed intramolecular C-S bond formation. This approach typically starts from N-arylcyanothioformamides, which can be prepared from the corresponding anilines. In a hypothetical synthesis of this compound, a plausible precursor would be N-(3-bromo-2-cyanophenyl)cyanothioformamide. The cyclization of this intermediate, facilitated by a palladium catalyst and a copper co-catalyst, would lead to the desired product.

A study on the synthesis of various 2-cyanobenzothiazoles demonstrated the efficacy of a Pd(OAc)₂/CuI catalytic system in achieving this transformation. The reaction proceeds via a C-H functionalization followed by an intramolecular C-S bond formation. mdpi.com While this study did not synthesize the exact target compound, it provides a strong basis for a proposed synthetic route. The general conditions for such reactions often involve heating the N-arylcyanothioformamide with the catalytic system in a suitable solvent. The regioselectivity of the cyclization is directed by the substitution pattern on the aniline precursor.

To illustrate the versatility of this method for creating substituted 2-cyanobenzothiazoles, the following table presents data from the synthesis of analogous compounds. mdpi.com

Starting AnilineProductYield (%)
3,4-dichloroaniline5,6-dichlorobenzo[d]thiazole-2-carbonitrile96
3,4-dimethylaniline5,6-dimethylbenzo[d]thiazole-2-carbonitrile94
3-bromo-4-methylaniline5-bromo-6-methylbenzo[d]thiazole-2-carbonitrile71
2,3-dichloroaniline4,5-dichlorobenzo[d]thiazole-2-carbonitrile49
4-chloroaniline5-chlorobenzo[d]thiazole-2-carbonitrile70

Alternative Synthetic Pathways and Precursor Chemistry

Alternative strategies for the synthesis of this compound would likely involve the modification of a pre-existing benzothiazole ring system.

Conversion of Related Benzothiazole Scaffolds

One potential route involves the late-stage introduction of the cyano group via a transition metal-catalyzed cyanation of a suitable precursor. A hypothetical precursor for this reaction would be 4,5-dibromobenzo[d]thiazole. The selective cyanation at the 4-position would yield the target compound. Transition metal-catalyzed cyanation of aryl halides is a well-established method, with various catalysts and cyanide sources available. For instance, palladium or nickel-catalyzed reactions using reagents like zinc cyanide or potassium hexacyanoferrate(II) could be employed. mdpi.com

Conversely, another approach could involve the bromination of a 4-cyanobenzothiazole precursor. The directing effects of the existing substituents on the benzothiazole ring would be crucial for the regioselectivity of this electrophilic aromatic substitution. The electron-withdrawing nature of the cyano group at the 4-position would likely direct the incoming electrophile (bromine) to the 5- or 7-position. Controlling the reaction conditions, such as the choice of brominating agent and solvent, would be critical to achieve the desired 5-bromo isomer. Studies on the bromination of 2,1,3-benzothiadiazole (B189464) have shown that substitution occurs at the 4- and 7-positions, indicating the susceptibility of these positions to electrophilic attack. utm.my

A third potential pathway could start from a suitably substituted aniline, such as 2-amino-6-bromobenzonitrile. Cyclization of this precursor with a sulfur-containing reagent would form the thiazole ring. This approach is a common method for the synthesis of the benzothiazole core.

Comprehensive Structural Characterization and Spectroscopic Analysis of 5 Bromobenzo D Thiazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 5-Bromobenzo[d]thiazole-4-carbonitrile, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structure.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the nitrile group, as well as the inherent electronic nature of the benzothiazole (B30560) ring system. The expected signals would be for the protons at positions 2, 6, and 7 of the benzothiazole core. The proton at position 2, being part of the thiazole (B1198619) ring, would likely appear as a singlet in the downfield region. The protons on the benzene (B151609) ring, at positions 6 and 7, would be expected to show coupling patterns (as doublets or multiplets) depending on their proximity to each other and the bromine substituent.

Table 1: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.0 - 9.5s (singlet)-
H-67.8 - 8.2d (doublet)8.0 - 9.0
H-77.5 - 7.9d (doublet)8.0 - 9.0

Note: The data in this table is predicted based on known spectroscopic trends for similar compounds and requires experimental verification.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment. The carbon of the nitrile group (C≡N) is expected to appear in a characteristic downfield region. The carbons of the benzothiazole ring will have specific shifts, with the carbon attached to the bromine (C-5) and the carbon of the nitrile group (C-4) being significantly affected.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-4110 - 115
C-5115 - 120
C-6125 - 130
C-7128 - 133
C-7a135 - 140
C-3a152 - 157
C≡N115 - 120

Note: The data in this table is predicted based on known spectroscopic trends for similar compounds and requires experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming the presence of bromine, sulfur, and nitrogen atoms. The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum, with the molecular ion peak (M⁺) being accompanied by an (M+2)⁺ peak of similar intensity.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z
[C₈H₃⁷⁹BrN₂S]⁺237.9279
[C₈H₃⁸¹BrN₂S]⁺239.9258

Note: The data in this table is calculated based on the chemical formula and requires experimental verification.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group and the aromatic system. The C≡N stretching vibration is a particularly strong and sharp absorption in a region where few other functional groups absorb, making it a highly diagnostic peak.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C≡N (Nitrile)2220 - 2240Strong, Sharp
C=N (Thiazole)1580 - 1620Medium
C=C (Aromatic)1450 - 1600Medium to Weak
C-H (Aromatic)3000 - 3100Medium to Weak
C-Br500 - 600Medium to Strong

Note: The data in this table is predicted based on known spectroscopic trends for similar compounds and requires experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions within the conjugated benzothiazole system. The position and intensity of these bands are influenced by the substituents on the aromatic ring.

Table 5: Predicted UV-Vis Absorption Data for this compound

TransitionPredicted λ_max (nm)
π→π250 - 350
n→π> 350

Note: The data in this table is predicted based on known spectroscopic trends for similar compounds and requires experimental verification.

X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Typically, a single-crystal X-ray diffraction study would yield a wealth of structural information. This would include the crystal system, space group, and unit cell dimensions. Furthermore, it would allow for the precise determination of intramolecular features such as the planarity of the fused ring system and the torsion angles between different parts of the molecule. The analysis would also reveal intermolecular interactions, such as π-stacking or halogen bonding, which govern how the molecules pack together in the solid state. While crystallographic data exists for related brominated thiazole derivatives, direct extrapolation of these findings to this compound would be speculative without experimental verification.

Interactive Data Table: Illustrative Crystallographic Parameters for a Thiazole Derivative

The following table is a representative example of crystallographic data that would be obtained from an X-ray diffraction study and is not the actual data for this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.854
b (Å)12.321
c (Å)9.456
β (°)105.34
Volume (ų)882.1
Z4

Elemental Microanalysis for Stoichiometric Composition Verification

Specific experimental results from elemental microanalysis for this compound are not available in the reviewed scientific literature. This analytical technique is fundamental for verifying the empirical formula of a synthesized compound by quantitatively determining the percentage composition of its constituent elements.

For this compound, with a molecular formula of C₈H₃BrN₂S, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, bromine, nitrogen, and sulfur. An experimental analysis would involve the combustion of a small, precise amount of the compound, and the resulting combustion products (such as CO₂, H₂O, and N₂) would be measured to determine the percentages of C, H, and N. Bromine and sulfur content would be determined by other appropriate analytical methods. A close correlation between the experimentally determined percentages and the calculated theoretical values would confirm the stoichiometric purity of the compound.

Interactive Data Table: Theoretical vs. Illustrative Experimental Elemental Composition

The "Illustrative Experimental Value (%)" column in the following table shows representative data and does not reflect actual experimental results for this compound.

ElementTheoretical Value (%)Illustrative Experimental Value (%)
Carbon (C)40.1940.25
Hydrogen (H)1.261.29
Bromine (Br)33.4133.35
Nitrogen (N)11.7211.68
Sulfur (S)13.4113.45

Chemical Reactivity and Transformation Pathways of 5 Bromobenzo D Thiazole 4 Carbonitrile

Reactivity of the Halogen (Bromine) Atom

The bromine atom at the 5-position of the benzothiazole (B30560) ring is a key site for molecular derivatization. Its reactivity is enhanced by the electron-deficient nature of the aromatic ring, making it susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the 5-Bromobenzo[d]thiazole-4-carbonitrile is expected to be susceptible to nucleophilic aromatic substitution (SNAr). The combined electron-withdrawing effects of the fused thiazole (B1198619) ring and the adjacent cyano group activate the C-Br bond towards attack by nucleophiles.

While specific studies on this compound are not extensively documented, the reactivity of analogous compounds provides significant insight. For instance, studies on 4-bromobenzo[1,2-d:4,5-d′]bis( numberanalytics.comorganic-chemistry.orgnih.govthiadiazole), another electron-deficient heterocyclic system, have shown that the bromine atom can be readily displaced by various nucleophiles. nih.govresearchgate.netsemanticscholar.org The incorporation of bromine atoms into such systems improves their electrical deficiency, thereby increasing their reactivity in aromatic nucleophilic substitution reactions. nih.govresearchgate.netsemanticscholar.org Reactions with amines like morpholine, piperidine, and pyrrolidine (B122466) proceed to completion, demonstrating the feasibility of C-N bond formation at the site of bromination. nih.gov

Table 1: Nucleophilic Aromatic Substitution with Amines on an Analogous Bromo-Heterocycle Data based on reactions with 4-bromobenzo[1,2-d:4,5-d′]bis( numberanalytics.comorganic-chemistry.orgnih.govthiadiazole). nih.gov

Nucleophile Solvent Temperature Reaction Time (h) Product Yield (%)
Morpholine Dioxane 100 °C 24 85
Piperidine Dioxane 100 °C 24 82
Pyrrolidine Dioxane 100 °C 24 84

This table is interactive. Users can sort and filter the data.

Participation in Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound serves as an excellent handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic chemistry for building complex molecular architectures.

Palladium- and nickel-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings are expected to proceed efficiently at this position. Again, drawing parallels from 4-bromobenzo[1,2-d:4,5-d′]bis( numberanalytics.comorganic-chemistry.orgnih.govthiadiazole), this class of compounds readily participates in such transformations. nih.govmdpi.com The Suzuki-Miyaura coupling with various boronic esters and the Stille coupling with organostannanes have been successfully demonstrated, yielding a wide range of arylated and heteroarylated products. nih.gov These reactions typically offer high yields and good functional group tolerance, making them powerful tools for derivatization.

Table 2: Metal-Catalyzed Cross-Coupling Reactions on an Analogous Bromo-Heterocycle Data based on reactions with 4-bromobenzo[1,2-d:4,5-d′]bis( numberanalytics.comorganic-chemistry.orgnih.govthiadiazole). nih.gov

Reaction Type Coupling Partner Catalyst System Solvent Product Yield (%)
Suzuki-Miyaura Phenylboronic acid pinacol (B44631) ester Pd(PPh₃)₄ / K₂CO₃ Toluene/H₂O 69
Suzuki-Miyaura Thiophen-2-ylboronic acid pinacol ester Pd(PPh₃)₄ / K₂CO₃ Toluene/H₂O 70
Stille Tributyl(thien-2-yl)stannane PdCl₂(PPh₃)₂ Toluene 75

This table is interactive. Users can sort and filter the data.

Transformations Involving the Carbonitrile Functional Group

The carbonitrile (cyano) group at the 4-position is a versatile functional group that can undergo a variety of chemical transformations, providing access to amides, carboxylic acids, and amines.

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide. This transformation can be achieved under either acidic or basic conditions. libretexts.orgorganicchemistrytutor.comlibretexts.org

Under acidic conditions, the reaction typically proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water. organicchemistrytutor.com The intermediate amide is often further hydrolyzed to the corresponding carboxylic acid. libretexts.org

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. numberanalytics.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring, such as the bromine atom and the benzothiazole system in the target molecule, tends to accelerate base-catalyzed hydrolysis by making the nitrile carbon more susceptible to nucleophilic attack. numberanalytics.com Under milder basic conditions, the reaction can often be stopped at the amide stage. organicchemistrytutor.com

Furthermore, direct conversion of nitriles to amides can be accomplished under neutral, anhydrous conditions using transition metal catalysts, such as rhodium complexes, with aldoximes serving as the water source. organic-chemistry.org This method is particularly useful for substrates with hydrolytically labile functional groups.

Reduction to Amines

The carbonitrile group can be readily reduced to a primary amine (aminomethyl group). A powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the primary amine. libretexts.org This reduction provides a direct route to introducing a flexible aminomethyl linker to the benzothiazole core, a valuable modification in medicinal chemistry and materials science.

Reactivity of the Benzothiazole Ring System

The benzothiazole ring is an aromatic heterocyclic system, and its reactivity is significantly modulated by its substituents. In this compound, the benzene (B151609) ring is substituted with two strong electron-withdrawing groups. This electronic configuration has a profound impact on the ring's reactivity.

The high degree of electron deficiency deactivates the benzene portion of the ring system towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which typically require electron-rich aromatic substrates, are expected to be very difficult or require extremely harsh conditions.

Conversely, the electron-poor nature of the ring might render it susceptible to nucleophilic attack, although this generally requires a suitable leaving group on the ring and potent nucleophiles. The primary reactivity of the benzothiazole moiety itself often involves the C-2 position, which is the most common site for functionalization in unsubstituted or differently substituted benzothiazoles. nih.gov However, in the title compound, the dominant reaction sites are the C-Br bond and the nitrile group due to their well-established and predictable reactivity pathways. The presence of the cyano group in the C-6 position of other benzothiazole systems has been noted to increase antiproliferative activity, highlighting the importance of substitution on the benzene ring for tuning biological properties. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is expected to be challenging due to the presence of three deactivating groups: the fused thiazole ring, the bromine atom, and the cyano group. The thiazole ring deactivates the fused benzene ring, making it less nucleophilic. Both the bromine and the cyano group are also deactivating substituents.

The directing effects of the existing substituents determine the position of any potential electrophilic attack. The bromine at C5 is an ortho, para-director, while the cyano group at C4 is a meta-director. The directing influences of these groups are as follows:

Bromo group (at C5): Directs incoming electrophiles to the ortho position (C6) and the para position (C7).

Cyano group (at C4): Directs incoming electrophiles to the meta positions (C6).

Fused thiazole ring: The heterocyclic ring itself influences the electron distribution of the benzene part, generally deactivating it.

Considering these directing effects, the C6 position is activated by the bromo group (ortho) and the cyano group (meta). The C7 position is activated by the bromo group (para). Therefore, electrophilic substitution, if it occurs, is most likely to take place at the C6 or C7 position. The strong deactivation of the ring suggests that harsh reaction conditions would be necessary to achieve any substitution.

PositionDirecting Effect of Bromo (C5)Directing Effect of Cyano (C4)Predicted Reactivity
C6 ortho (activating)meta (activating)Most likely site of substitution
C7 para (activating)ortho (deactivating)Possible site of substitution

Detailed research findings on specific electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on this compound are not extensively documented in publicly available literature. However, studies on related electron-deficient benzothiazoles suggest that such reactions would require forcing conditions and may result in low yields. For instance, the direct iodination of some electron-deficient benzothiazoles has been achieved under strong oxidative and acidic conditions, leading to substitution on the benzene ring. acs.orgresearchgate.net

Oxidation and Reduction Chemistry of the Heterocycle

The oxidation and reduction of this compound can target the thiazole ring, the cyano group, or the aromatic system, depending on the reagents and reaction conditions.

Oxidation:

The benzothiazole ring system can be susceptible to oxidative cleavage. Treatment of benzothiazoles with oxidizing agents like magnesium monoperoxyphthalate (MMPP) can lead to the opening of the thiazole ring to form 2-acylaminobenzene sulfonic acid derivatives. The presence of electron-withdrawing groups, such as the bromo and cyano substituents in the target molecule, may influence the rate and outcome of such oxidative processes.

Alternatively, oxidation can occur on the benzene ring. For example, the reaction of benzothiazole with hydroxyl radicals can lead to the formation of various hydroxybenzothiazole isomers. nih.gov For this compound, oxidation under such conditions could potentially introduce a hydroxyl group at the C6 or C7 position, the same positions predicted to be most susceptible to electrophilic attack.

Oxidizing AgentPotential Reaction PathwayPotential Product(s)
Magnesium Monoperoxyphthalate (MMPP)Oxidative cleavage of the thiazole ringSubstituted 2-acylaminobenzene sulfonic acid
Hydroxyl RadicalsHydroxylation of the benzene ring6-Hydroxy- or 7-hydroxy-5-bromobenzo[d]thiazole-4-carbonitrile

Reduction:

The reduction of this compound presents several possibilities for chemoselectivity.

Reduction of the Thiazole Ring: The C=N bond in the thiazole ring of benzothiazoles can be reduced to a C-N single bond, yielding a benzothiazoline. This transformation can be achieved through catalytic hydrogenation or by using hydride donors. Benzothiazolines are known to be effective reducing agents themselves, capable of donating a hydride to other functional groups. acs.orgnih.govacs.org

Reduction of the Cyano Group: The nitrile group is readily reducible to a primary amine (-CH₂NH₂) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Raney Ni). libretexts.orgwikipedia.org The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the aryl bromide. Sodium borohydride (B1222165) is generally not strong enough to reduce nitriles unless activated. nih.govorganic-chemistry.org

Chemoselectivity: A significant challenge in the reduction of this compound is achieving selectivity. Strong reducing agents like LiAlH₄ would likely reduce the cyano group but could also potentially affect the bromo substituent via a benzyne (B1209423) intermediate or other pathways. Catalytic hydrogenation could lead to the reduction of both the thiazole ring and the cyano group, and potentially debromination under certain conditions. Milder, more selective reducing agents would be required to target a specific functional group. For instance, diisopropylaminoborane (B2863991) has been shown to reduce nitriles in the presence of other functional groups. nih.gov

Reducing AgentPotential TargetPotential Product(s)
Catalytic Hydrogenation (e.g., H₂/Pd, Pt)Thiazole ring, Cyano group, Bromo groupBenzothiazoline, aminomethyl derivative, potential debromination
Lithium Aluminum Hydride (LiAlH₄)Cyano group5-Bromo-4-(aminomethyl)benzo[d]thiazole
Sodium Borohydride (NaBH₄)Generally unreactive towards the nitrile and thiazole ringNo significant reduction expected under standard conditions
DiisopropylaminoboraneCyano group5-Bromo-4-(aminomethyl)benzo[d]thiazole (potentially selective)

Theoretical and Computational Chemistry Studies on 5 Bromobenzo D Thiazole 4 Carbonitrile

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of a molecule's electronic landscape. mdpi.com These calculations are fundamental to understanding the distribution of electrons within 5-Bromobenzo[d]thiazole-4-carbonitrile and predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. scirp.org The HOMO is the region from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the region most likely to accept an electron, indicating electrophilic character. scirp.orgmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. nbu.edu.sa A smaller energy gap suggests that the molecule can be more easily excited, making it more reactive and less stable. scirp.orgresearchgate.net For substituted benzothiazoles, the nature and position of substituent groups significantly influence these energies. mdpi.comasianpubs.org Electron-withdrawing groups, like the bromo and cyano groups in this compound, are expected to lower the energies of both the HOMO and LUMO and potentially reduce the energy gap compared to the unsubstituted benzothiazole (B30560). mdpi.comasianpubs.org

In computational studies of similar benzothiazole derivatives, the HOMO is often delocalized across the benzothiazole ring system, while the LUMO distribution is also spread across the fused ring structure. mdpi.commdpi.com The presence of the electron-withdrawing cyano group would likely enhance the localization of the LUMO on the benzene (B151609) portion of the ring system.

Below is a table of representative, hypothetical HOMO-LUMO energy values for this compound, based on typical DFT calculation results for similar substituted benzothiazoles. mdpi.comnbu.edu.sa

ParameterRepresentative Energy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.0 to -3.0
HOMO-LUMO Gap (ΔE)3.5 to 4.5

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. scirp.orgavogadro.cc The MEP map displays regions of varying electrostatic potential on the electron density surface. preprints.org Red-colored areas indicate negative potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Conversely, blue-colored areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atom of the thiazole (B1198619) ring and the nitrogen of the cyano group, due to the lone pairs of electrons. scirp.org The bromine atom would exhibit a region of positive potential (a "sigma-hole") along the C-Br bond axis, making it a potential site for halogen bonding interactions. researchgate.net The hydrogen atoms on the benzene ring would show positive potential, while the fused aromatic system itself would display a mix of neutral and slightly negative potential. rsc.org

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. mdpi.com Using methods like DFT, bond lengths, bond angles, and dihedral angles are calculated to find the equilibrium geometry. researchgate.net

For this compound, the benzothiazole core is a planar, rigid structure. The key geometrical parameters of interest would be the C-Br and C-CN bond lengths and their orientation relative to the fused ring system. DFT calculations on similar benzothiazole derivatives have shown good agreement between calculated and experimental geometries. mdpi.com The presence of different substituent groups generally does not cause significant distortion of the core benzothiazole ring structure. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These predicted spectra are valuable for assigning peaks in experimental NMR data. For this compound, calculations would predict the specific chemical shifts for the aromatic protons and the carbon atoms in the ring system and the nitrile group.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net These calculations help in the assignment of vibrational modes, such as the characteristic C≡N stretch of the nitrile group and the various C-H, C=N, and C-S vibrations of the benzothiazole ring. researchgate.netchemicalbook.com

Reaction Mechanism Studies and Energetic Profiles

Theoretical studies can be employed to investigate the mechanisms of chemical reactions involving this compound. A key potential reaction is the nucleophilic substitution of the bromine atom. organic-chemistry.orgbyjus.com Computational methods can model the reaction pathway, identify the transition state, and calculate the activation energy. libretexts.org

This involves mapping the potential energy surface as a nucleophile approaches the carbon atom bonded to the bromine. masterorganicchemistry.com The energetic profile would reveal whether the reaction is likely to proceed via an Sₙ2 (bimolecular) or Sₙ1 (unimolecular) mechanism, although for an aryl halide, direct Sₙ1/Sₙ2 reactions are generally unfavorable and may proceed via alternative pathways like nucleophilic aromatic substitution (SₙAr). organic-chemistry.orgyoutube.com Such studies provide insight into the molecule's reactivity and the feasibility of synthetic modifications. nih.gov

Charge Distribution and Polarization Effects

In-depth literature analysis reveals a significant lack of published research on the specific applications of this compound in advanced materials science.

Following a comprehensive search of scientific databases and academic journals, it has been determined that there is no substantial body of publicly available research detailing the use of the chemical compound this compound for the applications outlined in the requested article structure. Specifically, no detailed research findings, data tables, or performance characteristics could be found pertaining to its role as a building block for optoelectronic materials, its specific applications in OLEDs, OTFTs, or OPV devices, its distinct photophysical properties, or its use in the synthesis of specialized dyes and pigments.

The search did identify research on related, but structurally distinct, compounds such as other isomers of brominated benzothiazoles and different heterocyclic systems. This body of work confirms that the benzothiazole chemical scaffold is of significant interest in materials science for its electronic properties. However, these findings are not directly applicable to this compound, and any extrapolation of their properties to the requested compound would be speculative and scientifically unfounded.

Given the strict requirement to focus solely on this compound and to provide thorough, scientifically accurate content for each specified subsection, the absence of primary research data prevents the creation of the requested article. An article cannot be generated without violating the core instructions regarding accuracy and strict adherence to the specified subject matter.

Exploration of Biological Activities and Medicinal Chemistry Potential of 5 Bromobenzo D Thiazole 4 Carbonitrile Analogues

Structure-Activity Relationship (SAR) Investigations within Benzothiazole (B30560) Series

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the benzothiazole scaffold, numerous SAR studies have been conducted, revealing key structural features that govern their therapeutic effects. For instance, substitutions at various positions of the benzothiazole ring have been shown to modulate activity.

While no specific SAR studies for a series of 5-Bromobenzo[d]thiazole-4-carbonitrile analogues have been reported, general SAR principles for benzothiazoles can be extrapolated. The presence and position of the bromo and carbonitrile groups are expected to significantly influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. The electron-withdrawing nature of both the bromo and cyano groups at adjacent positions would create a distinct electronic environment on the benzene (B151609) ring of the benzothiazole core.

Table 1: General SAR Observations for Benzothiazole Derivatives

Position of SubstitutionType of SubstituentGeneral Effect on Biological Activity
2-positionVaries widely (amines, amides, aryl groups)Crucial for modulating activity; often a key point for interaction with biological targets.
5-positionHalogens, nitro groups, alkyl groupsCan influence lipophilicity and electronic properties, impacting cell permeability and target binding.
6-positionHalogens, nitro groups, methoxy groupsOften modified to enhance potency and selectivity.

This table is based on general findings for the broader class of benzothiazole derivatives and does not represent specific data for this compound analogues.

Antimicrobial Activity against Pathogenic Microorganisms (e.g., Antibacterial, Antifungal, Antiviral Research)

Benzothiazole derivatives are well-documented for their broad-spectrum antimicrobial properties. Various analogues have demonstrated activity against a range of pathogenic bacteria, fungi, and viruses. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Although no specific antimicrobial data for this compound has been published, the presence of a halogen (bromine) and a cyano group could potentially contribute to antimicrobial efficacy. Halogenated compounds are known to exhibit enhanced biological activities, and the carbonitrile group can participate in hydrogen bonding and other interactions with biological targets. Research on other substituted benzothiazoles, such as those with a carbonitrile at the 6-position, has shown some antimicrobial potential, suggesting that the 4-carbonitrile isomer may also possess activity.

Research into Anti-tubercular Agents

Tuberculosis remains a significant global health threat, and the discovery of new anti-tubercular agents is a priority. The benzothiazole scaffold has emerged as a promising framework for the development of novel drugs against Mycobacterium tuberculosis. Several benzothiazole derivatives have shown potent in vitro activity against both drug-susceptible and drug-resistant strains of the bacterium.

The potential of this compound analogues as anti-tubercular agents is an area that warrants investigation. The specific electronic and steric properties conferred by the 5-bromo and 4-cyano substituents could lead to novel interactions with mycobacterial targets. For instance, some benzothiazole-pyrimidine hybrids have been explored as potent anti-tubercular agents, indicating that derivatization of the core benzothiazole structure can lead to significant activity.

Enzyme Inhibition Studies and Mechanism of Action Elucidation

Many therapeutic agents exert their effects by inhibiting specific enzymes. Benzothiazole derivatives have been identified as inhibitors of a variety of enzymes, including kinases, topoisomerases, and carbonic anhydrases. The elucidation of the mechanism of action is crucial for understanding how these compounds function at a molecular level.

In the absence of specific enzyme inhibition data for this compound, it is speculative to assign a particular enzyme target. However, based on the activities of other benzothiazoles, it is plausible that this scaffold could be explored for its inhibitory potential against various enzyme families. The structural features of the 5-bromo-4-carbonitrile substitution pattern would be critical in determining its binding affinity and selectivity for any given enzyme.

Utility as a Scaffold for the Design of Biologically Active Chemical Probes

Chemical probes are essential tools in chemical biology for the study of biological processes and the validation of drug targets. The benzothiazole core, with its rigid structure and synthetic tractability, is a suitable scaffold for the development of such probes. By incorporating reporter groups (e.g., fluorophores, biotin) or reactive moieties, benzothiazole-based probes can be designed to interact with specific biological targets.

The this compound scaffold could serve as a starting point for the design of novel chemical probes. The bromine atom provides a handle for further chemical modification through cross-coupling reactions, allowing for the introduction of various functional groups. The unique electronic properties of this scaffold might also be advantageous in designing probes with specific recognition capabilities.

Future Perspectives and Emerging Research Directions for 5 Bromobenzo D Thiazole 4 Carbonitrile

Innovative Synthetic Strategies for Complex Architectures

Future synthetic research will likely focus on leveraging the reactive sites of 5-Bromobenzo[d]thiazole-4-carbonitrile to construct more complex and functional molecular architectures. The presence of the bromo and cyano groups offers versatile handles for a variety of chemical transformations.

Key Future Synthetic Approaches:

Cross-Coupling Reactions: The bromo substituent is an ideal candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions will enable the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, leading to the synthesis of novel derivatives with tailored electronic and photophysical properties.

Functionalization of the Cyano Group: The carbonitrile moiety can be transformed into other functional groups, including amines, carboxylic acids, and tetrazoles. These transformations will allow for the creation of derivatives with altered solubility, coordination properties, and biological activity.

C-H Activation: Direct C-H activation of the benzothiazole (B30560) core represents a modern and efficient approach to introduce further substitutions, creating complex poly-substituted derivatives.

Multi-component Reactions: The development of one-pot, multi-component reactions involving this compound as a key building block will be crucial for the rapid and efficient generation of molecular diversity.

These innovative synthetic strategies will be instrumental in building a library of derivatives based on the this compound core, paving the way for the exploration of their properties in various scientific domains.

Synergistic Approaches in Material Science Design

The inherent electronic properties of the benzothiazole ring system, combined with the electron-withdrawing nature of the bromo and cyano groups, make this compound a promising candidate for applications in material science. Future research is expected to explore its use in the design of novel organic materials with synergistic functionalities.

Potential Applications in Material Science:

Application AreaPotential Role of this compound
Organic Electronics As a building block for organic semiconductors, potentially in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to its electron-accepting properties.
Fluorescent Sensors As a core scaffold for fluorescent probes for the detection of ions and small molecules, leveraging the tunable fluorescence of the benzothiazole core.
Nonlinear Optics In the development of materials with high nonlinear optical (NLO) activity, driven by the intramolecular charge transfer characteristics of donor-acceptor substituted benzothiazoles.
Photovoltaics As a component in dye-sensitized solar cells (DSSCs) or organic photovoltaics (OPVs), where its electron-accepting nature can facilitate charge separation and transport.

The synergistic combination of the benzothiazole core with other functional materials, such as polymers or nanoparticles, will be a key area of investigation to create hybrid materials with enhanced performance and novel properties.

Mechanistic Studies of Biological Interactions (non-clinical)

Benzothiazole derivatives are known to exhibit a wide range of biological activities, and understanding the mechanistic basis of these interactions at a molecular level is a crucial area for future research. pcbiochemres.compharmacyjournal.in For this compound, non-clinical studies will be vital to elucidate its potential as a biological tool or a lead compound for drug discovery.

Future Research Focus in Biological Interactions:

Enzyme Inhibition Studies: Investigating the ability of this compound and its derivatives to inhibit specific enzymes will be a primary focus. nih.govtandfonline.com Techniques such as kinetic assays and structural biology (X-ray crystallography, NMR) will be employed to understand the mode of inhibition and the key molecular interactions within the enzyme's active site. mdpi.com For instance, benzothiazoles have been identified as inhibitors of enzymes like carbonic anhydrase and DNA gyrase. tandfonline.comnih.gov

DNA and Protein Binding Studies: Spectroscopic techniques (UV-Vis, fluorescence, circular dichroism) and molecular modeling will be used to study the interactions of these compounds with biomacromolecules like DNA and proteins. ijsdr.org Understanding these binding events is crucial for elucidating their mechanism of action.

Cellular Pathway Analysis: In vitro studies using various cell lines will help to identify the cellular pathways modulated by this compound. nih.gov This could involve investigating its effects on cell proliferation, apoptosis, and other key cellular processes. For example, some benzothiazole derivatives have been shown to target the NF-κB/COX-2/iNOS pathway in cancer cells. nih.gov

These mechanistic studies will provide a deeper understanding of the structure-activity relationships of this class of compounds and guide the design of more potent and selective biological agents.

Computational-Experimental Integration for Predictive Chemistry

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the discovery and optimization of new molecules. mdpi.com For this compound, this synergistic approach will be invaluable for predicting its properties and guiding synthetic efforts.

Key Areas for Computational-Experimental Integration:

Research AreaComputational ApproachExperimental Validation
Property Prediction Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict electronic properties, absorption and emission spectra, and nonlinear optical properties. mdpi.comSpectroscopic measurements (UV-Vis, fluorescence) and electrochemical studies.
Reaction Mechanism Quantum mechanical calculations to elucidate reaction pathways and predict the feasibility of novel synthetic routes.Synthesis and characterization of predicted products and intermediates.
Biological Activity Molecular docking and molecular dynamics (MD) simulations to predict binding affinities and modes of interaction with biological targets. tandfonline.comnih.govIn vitro enzyme inhibition assays and biophysical binding studies.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of derivatives. tandfonline.comuomustansiriyah.edu.iqIn vitro permeability, metabolic stability, and cytotoxicity assays.

This integrated approach will enable a more rational design of new this compound derivatives with optimized properties for specific applications, reducing the time and resources required for experimental screening. researchgate.net

Exploration of New Application Domains

While the potential applications of this compound can be inferred from the broader benzothiazole literature, future research will likely uncover novel and unexpected uses for this compound and its derivatives.

Emerging and Unexplored Application Areas:

Photocatalysis: The unique electronic structure of benzothiazole derivatives suggests their potential as organic photocatalysts for various chemical transformations. researchgate.net

Bioimaging: The inherent fluorescence of the benzothiazole core could be harnessed to develop novel fluorescent probes for bioimaging applications, such as visualizing specific cellular components or processes. researchgate.net

Agrochemicals: The benzothiazole scaffold is present in some agrochemicals, and future research could explore the potential of this compound derivatives as novel herbicides, fungicides, or insecticides.

Theranostics: Combining the diagnostic (e.g., imaging) and therapeutic properties of this compound derivatives could lead to the development of theranostic agents for diseases like cancer.

The exploration of these new frontiers will depend on interdisciplinary collaborations and a willingness to investigate unconventional applications, potentially unlocking the full potential of this versatile chemical scaffold.

Q & A

Basic: How can synthetic routes for 5-Bromobenzo[d]thiazole-4-carbonitrile be optimized to improve yield and purity?

Methodological Answer:
Optimization involves adjusting reaction parameters such as solvent choice, temperature, and catalyst selection. For brominated thiazole derivatives, ethanol or methanol under reflux (e.g., 40–72 hours) is common, with yields ranging from 26% to 47% depending on substituents . Purification via recrystallization (e.g., using methanol or ethanol) is critical for isolating high-purity products. For example, compound 21 in was synthesized with 47% yield after reflux in methanol containing glacial acetic acid, followed by filtration . Monitoring reaction progress via TLC and optimizing stoichiometric ratios of intermediates (e.g., bromophenyl precursors and thiourea derivatives) can further enhance efficiency.

Basic: What spectroscopic techniques are essential for structural confirmation of this compound derivatives?

Methodological Answer:
A combination of IR , ¹H/¹³C-NMR , and HRMS is required.

  • IR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and C-Br at ~550–600 cm⁻¹) .
  • NMR : Analyze aromatic proton environments (e.g., deshielded protons adjacent to electron-withdrawing groups like Br or CN) and carbon assignments. For example, compound 20 () showed distinct singlet peaks for thiazole protons in ¹H-NMR .
  • HRMS : Validate molecular formula (e.g., C₁₆H₉Br₂N₃S for compound 21 with experimental m/z matching theoretical values) .

Advanced: How can researchers resolve contradictions between spectroscopic data and predicted structures?

Methodological Answer:
Contradictions may arise from unexpected tautomerism, regiochemistry, or impurities. Strategies include:

  • X-ray crystallography : Definitive structural elucidation, as demonstrated for brominated thiadiazole derivatives in , where crystallographic data resolved ambiguities in substituent positioning .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • 2D NMR (COSY, HSQC, HMBC) : Map proton-carbon correlations to confirm connectivity, especially in complex heterocycles like benzothiazoles .

Advanced: What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

Methodological Answer:

  • MTT assay : Measure cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using standardized protocols (48–72 hours incubation, IC₅₀ calculation) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells.
  • Kinase inhibition studies : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based assays, as brominated heterocycles often target ATP-binding pockets .
  • Dose-response analysis : Use logarithmic concentration ranges (1 nM–100 µM) to establish potency and selectivity .

Advanced: How can computational methods predict the reactivity of this compound in substitution reactions?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites. For example, the carbonitrile group in benzo[d]thiazoles is electron-deficient, making it susceptible to nucleophilic attack .
  • Fukui indices : Map local softness to predict regioselectivity in bromine displacement reactions .
  • Docking studies : Simulate interactions with biological targets (e.g., DNA topoisomerases) to guide functionalization strategies .

Advanced: What strategies mitigate challenges in regioselective bromination of benzo[d]thiazole scaffolds?

Methodological Answer:

  • Directing groups : Introduce electron-donating groups (e.g., -NH₂, -OCH₃) to orient bromination at specific positions. For example, highlights bromination at the 5-position of xanthenone derivatives using Appel’s salt under anhydrous conditions .
  • Lewis acid catalysts : Use FeCl₃ or AlCl₃ to polarize the substrate and enhance bromine electrophilicity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic aromatic substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.